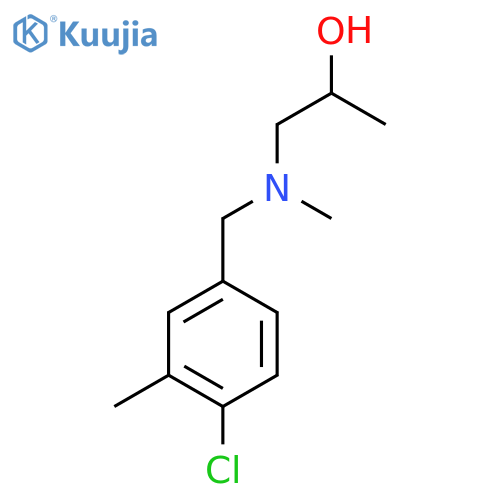

Cas no 2172200-22-3 (1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)

2172200-22-3 structure

商品名:1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol

1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol

- 1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol

- 2172200-22-3

- EN300-1282638

-

- インチ: 1S/C12H18ClNO/c1-9-6-11(4-5-12(9)13)8-14(3)7-10(2)15/h4-6,10,15H,7-8H2,1-3H3

- InChIKey: QVSRRJRYOGBPJC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CN(C)CC(C)O

計算された属性

- せいみつぶんしりょう: 227.1076919g/mol

- どういたいしつりょう: 227.1076919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 23.5Ų

1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282638-5.0g |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1282638-1000mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 1000mg |

$770.0 | 2023-10-01 | ||

| Enamine | EN300-1282638-500mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1282638-100mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1282638-50mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1282638-1.0g |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1282638-0.5g |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 0.5g |

$974.0 | 2023-05-26 | ||

| Enamine | EN300-1282638-10.0g |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1282638-250mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1282638-5000mg |

1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |

2172200-22-3 | 5000mg |

$2235.0 | 2023-10-01 |

1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

2172200-22-3 (1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 81216-14-0(7-bromohept-1-yne)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量